methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride
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Overview
Description
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate: Similar structure but with a different position of the carboxylate group.
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: Similar core structure with variations in functional groups.
Uniqueness
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is unique due to its specific structural features and the resulting chemical properties.
Properties
CAS No. |
2613383-29-0 |
---|---|
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.6 |
Purity |
95 |
Origin of Product |
United States |
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